molecular formula C20H26N2O2 B086913 Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- CAS No. 1047-68-3

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-

Cat. No. B086913
CAS RN: 1047-68-3
M. Wt: 326.4 g/mol
InChI Key: PMKSGALOAFBOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, pharmacology, and chemistry.

Mechanism Of Action

The exact mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is not fully understood. However, it is believed to act by binding to various receptors in the brain, including dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and cognition. It has also been found to possess analgesic and anti-inflammatory properties, which can be beneficial in the treatment of various medical conditions.

Advantages And Limitations For Lab Experiments

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has several advantages and limitations for lab experiments. Its pharmacological activities and potential applications make it an attractive compound for scientific research. However, its synthesis can be challenging, and it may require specialized equipment and expertise. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-. One potential area of research is the development of new compounds based on the structure of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-. These compounds could have improved pharmacological activities and potential applications in various fields. Another area of research is the elucidation of the exact mechanism of action of the compound, which could lead to a better understanding of its pharmacological activities and potential applications.
Conclusion:
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicine, pharmacology, and chemistry, make it an attractive compound for further study. The synthesis method of the compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- and its derivatives.

Synthesis Methods

The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- involves the reaction of 3,4-dimethoxyphenethylamine and benzophenone in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant pharmacological activities, including antipsychotic, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a precursor in the synthesis of other compounds.

properties

CAS RN

1047-68-3

Product Name

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperazine

InChI

InChI=1S/C20H26N2O2/c1-23-19-9-8-17(16-20(19)24-2)10-11-21-12-14-22(15-13-21)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3

InChI Key

PMKSGALOAFBOTA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3)OC

Other CAS RN

1047-68-3

synonyms

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperazine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.